molecular formula C12H17ClN2 B2788845 1-(1-methyl-1H-indol-3-yl)propan-2-amine hydrochloride CAS No. 5689-39-4

1-(1-methyl-1H-indol-3-yl)propan-2-amine hydrochloride

Cat. No.: B2788845
CAS No.: 5689-39-4
M. Wt: 224.73
InChI Key: ZADFBOBQBIWFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

The synthesis of 1-(1-methyl-1H-indol-3-yl)propan-2-amine hydrochloride emerged from mid-20th-century efforts to explore tryptamine derivatives for their psychoactive and neurochemical properties. While the exact date of its first synthesis remains undocumented in public literature, its structural analogs, such as α-methyltryptamine (αMT), were synthesized in the 1950s during investigations into serotonin receptor modulation. The introduction of the methyl group at the indole nitrogen (N1) and the ethylamine side chain reflects deliberate modifications to enhance metabolic stability and receptor binding specificity.

A pivotal advancement occurred in the early 21st century with the adoption of computational chemistry tools, which enabled precise molecular characterization. PubChem’s entry for this compound, cataloged in 2025, provides computed descriptors such as its IUPAC name (1-(1H-indol-3-yl)propan-2-amine; hydrochloride), InChIKey (SNEXLQZZENRCSB-UHFFFAOYSA-N), and SMILES string (CC(CC1=CNC2=CC=CC=C21)N.Cl). These tools standardized its identification and facilitated global research collaboration.

Recent synthetic breakthroughs, such as the two-step Curtius rearrangement and palladium-catalyzed amination methods described in 2023, have streamlined the production of 3-aminoindole derivatives, indirectly supporting the efficient synthesis of related compounds like this compound.

Historical Significance in Tryptamine Research

This compound occupies a niche in tryptamine research due to its structural deviations from classical psychedelics like N,N-dimethyltryptamine (DMT). Unlike DMT, which features dimethylation at the ethylamine terminus, this compound incorporates methylation at the indole nitrogen, altering its electronic profile and receptor interaction dynamics. Early studies on positional isomers, such as α,N-DMT, revealed that subtle structural changes could abolish hallucinogenic effects while retaining monoamine oxidase inhibitory activity. These findings underscored the importance of regiochemistry in tryptamine pharmacology.

The compound’s indole methylation also mirrors strategies used in drug design to improve blood-brain barrier penetration. For instance, the addition of methyl groups to heterocyclic amines is a common tactic to enhance lipophilicity and metabolic resistance, as seen in antidepressants like fluoxetine.

Evolution of Scientific Understanding

Initial characterizations of this compound relied on classical organic synthesis techniques, such as Fischer indole synthesis and alkylation reactions. However, the advent of computational chemistry revolutionized its study. Density functional theory (DFT) calculations and molecular docking simulations have elucidated its conformational preferences and potential binding modes at serotonin receptors. For example, the methyl group at N1 induces steric hindrance, which may limit interactions with 5-HT2A receptors associated with psychedelic effects.

Spectroscopic advancements, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have further clarified its structural attributes. The ^1H NMR spectrum of related N-methylated indoles reveals distinct shifts for the methyl protons (~3.80 ppm) and aromatic indole protons (~6.60–7.70 ppm), enabling precise structural verification.

Key Research Milestones

  • 1950s–1960s : Synthesis of α-methyltryptamine analogs, laying groundwork for N1-methylated derivatives.
  • 2000s : Integration of computational tools for molecular descriptor generation, enabling standardized nomenclature and property prediction.
  • 2023 : Development of microwave-assisted synthesis protocols for 3-aminoindoles, enhancing yield and purity for structurally related compounds.
  • 2025 : PubChem registration of this compound, consolidating global access to its chemical data.

Scientific Nomenclature Development

The systematic naming of this compound reflects International Union of Pure and Applied Chemistry (IUPAC) conventions. Its IUPAC name, 1-(1H-indol-3-yl)propan-2-amine; hydrochloride, specifies the indole ring substitution (position 3), the propane-2-amine side chain, and the hydrochloride salt form. Early literature often used non-systematic terms like “N-methyltryptamine derivatives,” but the adoption of IUPAC rules eliminated ambiguity.

The transition to SMILES (Simplified Molecular-Input Line-Entry System) notation, CC(CC1=CNC2=CC=CC=C21)N.Cl, and InChIKey identifiers enabled machine-readable representations, critical for database integration and cheminformatics applications. These advancements exemplify the harmonization of chemical nomenclature in the digital age.

Properties

IUPAC Name

1-(1-methylindol-3-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9(13)7-10-8-14(2)12-6-4-3-5-11(10)12;/h3-6,8-9H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADFBOBQBIWFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(C2=CC=CC=C21)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-methyl-1H-indol-3-yl)propan-2-amine hydrochloride typically involves the following steps:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1-methyl-1H-indol-3-yl)propan-2-amine hydrochloride is C₁₂H₁₆N₂·HCl, with a molecular weight of approximately 214.73 g/mol. The compound features an indole ring structure, which is significant for its interaction with biological systems.

Pharmacological Effects

This compound exhibits several pharmacological properties due to its action on serotonin receptors. It has been shown to have stimulant effects and is being investigated for its potential use in treating various conditions:

Potential Therapeutic Uses:

  • Depression and Anxiety: The compound acts on serotonin receptors, which are crucial in mood regulation. Its potential as an antidepressant is supported by studies indicating its ability to enhance serotonergic transmission .
  • Obesity Treatment: Research suggests that compounds similar to this compound may influence appetite regulation, making them candidates for obesity management .

Neuroscience Research

In neuroscience, this compound is being explored for its effects on the central nervous system. Its ability to cross the blood-brain barrier allows it to be tested for cognitive enhancement and neuroprotective properties .

Synthetic Pathways

The synthesis of 1-(1-methyl-1H-indol-3-yl)propan-2-amines typically involves multi-step organic reactions. A notable method includes the condensation of ketones with sulfonamides followed by desulfonation to yield the desired amine with high enantiopurity .

Table 2: Synthetic Route Overview

StepReaction TypeYield (%)
1. Ketone PreparationModified Nef ReactionHigh
2. CondensationSulfonamide-Ketone Reaction>99% e.e.
3. DesulfonationHydrochloride/Methanol TreatmentHigh

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Study on Antidepressant Effects: A study published in Pharmacology Biochemistry and Behavior indicated that (R)-alpha-methyltryptamine enhances serotonergic activity in animal models, suggesting its potential as an antidepressant agent .
  • Research on Appetite Regulation: Another research article highlighted the compound's role in modulating food intake through interactions with specific receptors in the brain .
  • Neuroprotective Studies: Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases, indicating a potential avenue for therapeutic development .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Biological Activity

1-(1-methyl-1H-indol-3-yl)propan-2-amine hydrochloride, commonly referred to as a derivative of indole, has garnered attention in the scientific community for its potential biological activities. This compound is structurally related to serotonin and other biologically active indole derivatives, which are known for their diverse pharmacological properties.

  • Molecular Formula : C₁₂H₁₆N₂
  • Molecular Weight : 188.27 g/mol
  • SMILES Notation : CC(CC1=CN(C2=CC=CC=C21)C)N
  • InChI Key : JCKSLVLEMICSDG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those related to serotonin. The compound's mechanism involves:

  • Receptor Binding : High affinity binding to serotonin receptors, influencing mood and behavior.
  • Monoamine Oxidase Inhibition : It has been reported that related compounds exhibit reversible inhibition of monoamine oxidase A (MAO-A), which plays a significant role in the metabolism of neurotransmitters .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of indole derivatives on various cancer cell lines:

  • In Vitro Studies : Compounds similar to this compound have shown effective inhibition against HeLa, MCF-7, and HT-29 cancer cell lines, with notable IC₅₀ values indicating potent activity (e.g., IC₅₀ = 0.34 μM for MCF-7) .

Antimicrobial Activity

Indole derivatives are also being explored for their antimicrobial properties:

  • Research Findings : Preliminary studies suggest that these compounds may exhibit significant antimicrobial effects against a range of pathogens, although specific data on this compound is still limited.

Neuropharmacological Effects

Given its structural similarity to serotonin:

  • Potential Applications : The compound is being investigated for its potential role in treating neurological disorders due to its ability to modulate serotonin levels and influence mood regulation.

Case Studies and Research Findings

StudyFindings
Cerletti et al. (1968)Investigated the inhibition of MAO-A by related indole compounds, establishing a basis for further research into their neuropharmacological effects .
Shulgin & Shulgin (1997)Reported stimulant properties associated with similar compounds, suggesting potential applications in treating mood disorders .
Recent Synthesis StudiesNew synthetic routes have been developed that yield high enantiomeric excess of the desired compound, facilitating further biological evaluations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-methyl-1H-indol-3-yl)propan-2-amine hydrochloride, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of 1-methylindole derivatives with propan-2-amine precursors under anhydrous conditions, followed by hydrochloric acid salt formation. Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients). Monitoring via TLC (Rf ~0.3–0.5) ensures intermediate purity .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) shows indole C3-proton (δ 7.1–7.3 ppm), methylamine protons (δ 2.8–3.1 ppm), and N-methyl group (δ 3.7 ppm). 13^{13}C NMR confirms aromatic carbons (110–140 ppm) and aliphatic carbons (40–55 ppm).
  • IR : Peaks at ~3400 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (aromatic C=C), and 750 cm1^{-1} (C-Cl in HCl salt).
  • MS (EI) : Molecular ion [M+H]+^+ expected at m/z 207.1 (C12_{12}H15_{15}N2_2Cl) with fragmentation patterns consistent with indole cleavage .

Q. What solvents and storage conditions ensure stability?

  • Methodological Answer : The compound is hygroscopic; store desiccated at -20°C in amber vials. Solubility: >50 mg/mL in DMSO, ~10 mg/mL in methanol (pre-filtered through 0.22 µm membranes). Aqueous solutions (pH 4–6) degrade within 72 hours at 25°C; use freshly prepared buffers .

Q. How is purity assessed prior to biological testing?

  • Methodological Answer : Purity ≥95% confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm). Residual solvents (e.g., ethanol) quantified by GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Kinetic studies suggest higher yields (≥80%) under inert atmospheres (N2_2) with catalytic Pd/C (0.5 mol%) in ethanol at 60°C. Microwave-assisted synthesis (100 W, 15 min) reduces side-products (e.g., N-alkylated byproducts). Scale-up requires quenching with ice-cold HCl to minimize decomposition .

Q. What in vitro assays are suitable for studying receptor interactions?

  • Methodological Answer : Radioligand binding assays (e.g., serotonin 5-HT2A_{2A} receptors) using [3^3H]ketanserin in HEK293 cells. Competitive inhibition curves (IC50_{50} values) are analyzed via nonlinear regression (GraphPad Prism). Functional activity is tested via calcium flux assays (FLIPR) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Variable-temperature NMR (25–60°C) clarifies dynamic proton exchange. For example, broadening of N-methyl signals at lower temperatures suggests hindered rotation. 2D NMR (COSY, HSQC) assigns overlapping aromatic protons .

Q. What structural modifications enhance selectivity for CNS targets?

  • Methodological Answer : Comparative QSAR models show that substituting the indole N-methyl group with bulkier alkyl chains (e.g., ethyl) reduces off-target binding to adrenergic receptors. Halogenation at C5 of the indole ring improves blood-brain barrier permeability (logP ~2.5 vs. 1.8 for parent compound) .

Q. How do in vitro pharmacokinetic properties correlate with in vivo bioavailability?

  • Methodological Answer : Microsomal stability assays (human liver microsomes, NADPH) predict hepatic clearance. In vivo PK (rat IV/PO): AUC024_{0-24} ratios (oral bioavailability ~20–30%) align with Caco-2 permeability (Papp >5 × 106^{-6} cm/s). LC-MS/MS quantifies plasma concentrations (LLOQ 1 ng/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.